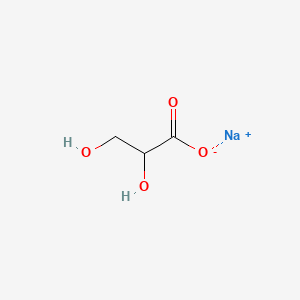

Sodium 2,3-dihydroxypropionate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

50976-28-8 |

|---|---|

Molecular Formula |

C3H5NaO4 |

Molecular Weight |

128.06 g/mol |

IUPAC Name |

sodium;2,3-dihydroxypropanoate |

InChI |

InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1 |

InChI Key |

IUEMQUIQAPPJDL-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization for Research Purposes

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods are gaining prominence for the synthesis of 2,3-dihydroxypropionic acid due to their high selectivity and environmentally friendly conditions. These methods often utilize glycerol (B35011), a readily available byproduct from the biodiesel industry, as a starting material.

Microbial Fermentation Strategies for Specific Stereoisomers

Microbial fermentation, particularly oxidative fermentation by acetic acid bacteria, is an effective strategy for producing specific stereoisomers of glyceric acid. jst.go.jp Different bacterial strains exhibit varied productivity and enantiomeric selectivity, allowing for the targeted synthesis of either D- or L-glyceric acid. nih.gov

For instance, research has shown that Gluconobacter frateurii NBRC103465 can produce high titers of glyceric acid, although with moderate enantiomeric excess for the D-form. In contrast, Acetobacter tropicalis NBRC16470 is capable of producing D-glyceric acid with very high optical purity. nih.gov One study optimized fermentation conditions for these strains, achieving a concentration of 136.5 g/liter of glyceric acid with G. frateurii (72% D-GA enantiomeric excess) and 101.8 g/liter of D-glyceric acid with A. tropicalis (99% enantiomeric excess). nih.gov

The production of L-glyceric acid can be achieved through microbial resolution, where certain bacterial strains that selectively consume D-glyceric acid are introduced to a racemic mixture. Strains of Serratia and Pseudomonas have been shown to exhaust D-glyceric acid from a DL-mixture, leaving behind L-glyceric acid with an enantiomeric purity of 89% or higher. bohrium.com

| Microorganism | Primary Product | Reported Titer (g/L) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Gluconobacter frateurii NBRC103465 | Glyceric Acid (D-isomer dominant) | 136.5 | 72% D-GA | nih.gov |

| Acetobacter tropicalis NBRC16470 | D-Glyceric Acid | 101.8 | 99% D-GA | nih.gov |

| Serratia sp. GA3R | L-Glyceric Acid (via resolution) | N/A | ≥89% L-GA | bohrium.com |

| Pseudomonas sp. GA72P | L-Glyceric Acid (via resolution) | N/A | ≥89% L-GA | bohrium.com |

Enzymatic Oxidation and Biotransformation Approaches

Enzymatic oxidation offers a more controlled approach to convert precursors like glycerol into 2,3-dihydroxypropionic acid. nih.gov This biotransformation is often catalyzed by dehydrogenases or oxidases. Gene disruption studies have identified that membrane-bound alcohol dehydrogenase (mADH) is a key enzyme in the production of glyceric acid by acetic acid bacteria like Gluconobacter oxydans. nih.gov

Laccase enzymes, particularly from sources like Trametes versicolor, have also been successfully used for the selective oxidation of glycerol. nih.govresearchgate.net The process can be enhanced by immobilizing the enzymes on solid supports, such as functionalized magnetic particles or polymethacrylate, which improves their stability and reusability. nih.gov In one study, immobilized laccase was used in the presence of a mediator, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), to oxidize glycerol, yielding around 7% glyceric acid by weight after 24 hours. researchgate.net

Chemical Synthesis Methodologies from Precursors

Traditional chemical synthesis provides versatile routes to 2,3-dihydroxypropionic acid and its sodium salt, often starting from readily available chemical precursors.

Neutralization of 2,3-Dihydroxypropionic Acid

The final step in producing sodium 2,3-dihydroxypropionate from its acid form is a simple acid-base neutralization reaction. 2,3-Dihydroxypropionic acid is treated with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). libretexts.org This reaction is typically performed in an aqueous solution and results in the formation of the sodium salt (sodium glycerate) and water. libretexts.org If sodium bicarbonate is used, carbon dioxide is also produced as a byproduct. libretexts.org

Reaction: HOCH₂CH(OH)COOH + NaOH → Na⁺⁻OOCCH(OH)CH₂OH + H₂O

Multi-step Organic Synthesis and Derivatization

Multi-step synthesis allows for the construction of the 2,3-dihydroxypropionate structure from various organic precursors. vapourtec.comlittleflowercollege.edu.in A common chemical method involves the oxidation of glycerol using an oxidizing agent like nitric acid or through catalytic oxidation with oxygen. wikipedia.orgrsc.org For example, gold catalysts supported on charcoal or graphite have been shown to oxidize glycerol to glyceric acid with high selectivity under mild conditions (60°C in water). rsc.org

The synthesis can be designed to create specific derivatives for research. nih.gov For instance, the primary or secondary hydroxyl groups can be selectively protected or functionalized to create esters or ethers. These multi-step processes often require purification of intermediates using techniques like column chromatography. researchgate.net

Preparation of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for mechanistic studies, allowing researchers to trace the metabolic fate of the compound. wikipedia.org The synthesis of these labeled molecules involves incorporating stable isotopes (e.g., ¹³C, ²H) or radioisotopes (e.g., ¹⁴C, ³H) into the precursor molecules. wikipedia.org

For example, ¹³C-labeled this compound can be produced by using ¹³C-labeled glycerol as the starting material in either microbial fermentation or enzymatic oxidation pathways. nih.gov The position of the isotopic label within the final product can be determined using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These labeled compounds are essential for metabolic flux analysis and for elucidating the reaction mechanisms of enzymes that interact with 2,3-dihydroxypropionate. wikipedia.orgnih.gov

| Method | Precursor(s) | Key Reagents/Catalysts | Primary Advantage | Reference |

|---|---|---|---|---|

| Microbial Fermentation | Glycerol | Acetobacter or Gluconobacter strains | Stereospecificity | nih.gov |

| Enzymatic Oxidation | Glycerol | Laccase, Alcohol Dehydrogenase | High selectivity, mild conditions | nih.govnih.gov |

| Chemical Oxidation | Glycerol | Gold (Au) catalyst, Nitric acid | High conversion | wikipedia.orgrsc.org |

| Neutralization | 2,3-Dihydroxypropionic Acid | Sodium Hydroxide (NaOH) | Simple, high-yield conversion to salt | libretexts.org |

Metabolic Pathway Interrogations and Biological Role Elucidations

Glycerol (B35011) Metabolism and its Interconnection

Glycerol, a key component of lipids, can be channeled into the central carbohydrate metabolism, establishing a direct link with glycerate intermediates. This connection is crucial for utilizing fat stores for energy and providing substrates for gluconeogenesis.

The primary pathway for glycerol utilization involves its phosphorylation by glycerol kinase to yield glycerol-3-phosphate. wikipedia.org Subsequently, the enzyme glycerol-3-phosphate dehydrogenase oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis. gpnotebook.com DHAP is then isomerized by triose phosphate isomerase to glyceraldehyde-3-phosphate, which directly enters the glycolytic pathway and leads to the formation of 1,3-bisphosphoglycerate and subsequently 3-phosphoglycerate (B1209933). gpnotebook.com

Alternatively, glycerolipid synthesis can originate from the glycolytic intermediate 3-phosphoglyceric acid. This molecule can be dephosphorylated to produce glyceric acid, which is then converted to glycerol, highlighting a reversible connection between glycolysis and the backbone of glycerolipids. nih.gov A lesser-known route in some organisms involves the direct oxidation of glyceraldehyde to D-glycerate, which is then phosphorylated to enter the glycolytic sequence. nih.gov

| Enzyme | Reaction Catalyzed | Metabolic Pathway Link |

|---|---|---|

| Glycerol Kinase | Glycerol → Glycerol-3-phosphate | Entry point for glycerol into metabolism wikipedia.org |

| Glycerol-3-phosphate Dehydrogenase | Glycerol-3-phosphate → Dihydroxyacetone Phosphate (DHAP) | Connects glycerol to glycolytic intermediates gpnotebook.com |

| Triose Phosphate Isomerase | DHAP ⇌ Glyceraldehyde-3-phosphate | Integrates glycerol-derived carbon into glycolysis gpnotebook.com |

Glycolytic Pathway Integration and Regulation

Phosphorylated derivatives of glyceric acid are indispensable intermediates in glycolysis, the universal pathway for glucose catabolism.

3-phosphoglycerate (3-PG) is a crucial intermediate in the "pay-off" phase of glycolysis. fiveable.me It is formed through the action of phosphoglycerate kinase , which catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, thereby generating the first molecule of ATP in the glycolytic pathway. wikipedia.orgnih.gov This step represents a key moment of energy conservation. fiveable.me

Following its formation, 3-PG is isomerized to 2-phosphoglycerate (2-PG) by the enzyme phosphoglycerate mutase . wikipedia.orgwikipedia.org This reaction repositions the phosphate group, preparing the molecule for the subsequent dehydration step that leads to the formation of phosphoenolpyruvate, a high-energy compound. wikipedia.org The reversible nature of these reactions allows 3-PG to also participate in gluconeogenesis, the pathway for glucose synthesis.

In erythrocytes (red blood cells), a significant portion of the glycolytic flux is diverted through an ancillary pathway known as the Rapoport-Luebering shunt. wikipedia.orgmedical-junction.com This shunt bypasses the ATP-generating step catalyzed by phosphoglycerate kinase. tuscany-diet.net Instead, the enzyme bisphosphoglycerate mutase converts the glycolytic intermediate 1,3-bisphosphoglycerate into 2,3-bisphosphoglycerate (B1242519) (2,3-BPG). wikipedia.orgnih.gov

2,3-BPG is a vital allosteric effector that regulates the affinity of hemoglobin for oxygen, facilitating oxygen release to the tissues. tuscany-diet.net The shunt rejoins the main glycolytic pathway when 2,3-BPG is hydrolyzed by bisphosphoglycerate phosphatase to form 3-phosphoglycerate, which then continues through the remaining steps of glycolysis. wikipedia.orgnih.gov This interplay demonstrates a critical regulatory mechanism where the core glycolytic pathway is modulated to serve a specialized physiological function, directly involving a glycerate intermediate.

| Feature | Standard Glycolysis (in most cells) | Rapoport-Luebering Shunt (in erythrocytes) |

|---|---|---|

| Starting Intermediate | 1,3-Bisphosphoglycerate | 1,3-Bisphosphoglycerate wikipedia.org |

| Key Enzyme | Phosphoglycerate Kinase | Bisphosphoglycerate Mutase wikipedia.orgnih.gov |

| Primary Product | 3-Phosphoglycerate + ATP | 2,3-Bisphosphoglycerate wikipedia.org |

| Net ATP Gain at this step | Yes | No (Bypassed) tuscany-diet.net |

| Re-entry to Glycolysis | N/A | As 3-Phosphoglycerate nih.gov |

Biosynthesis of Complex Biomolecules

Beyond its role in central energy metabolism, 3-phosphoglycerate serves as a critical branch-point metabolite, providing the carbon skeleton for the synthesis of various essential biomolecules.

In Mycobacterium tuberculosis, the causative agent of tuberculosis, derivatives of glycerate are essential for the biosynthesis of unique cell envelope components. The synthesis of methylglucose lipopolysaccharides (MGLPs), which are thought to play a role in regulating fatty acid biosynthesis, begins with a glycerate derivative. nih.gov

The first committed step in this pathway is catalyzed by the enzyme glucosyl-3-phosphoglycerate synthase (GpgS). nih.govwikipedia.org This enzyme transfers a glucose moiety from a donor substrate, such as UDP-glucose, to D-3-phosphoglycerate, forming glucosyl-3-phosphoglycerate. nih.gov This intermediate is subsequently dephosphorylated by glucosyl-3-phosphoglycerate phosphatase (GpgP) to yield glucosyl glycerate, which is then further modified and polymerized to form the final MGLP structure. nih.govresearchgate.net This pathway underscores the role of 3-phosphoglycerate as a key acceptor molecule for initiating the synthesis of complex, species-specific polysaccharides.

3-phosphoglycerate is a fundamental precursor for a variety of anabolic pathways. Its most direct role is in the synthesis of the amino acid L-serine. nih.govnih.gov The carbon backbone of 3-PG is converted to serine through a three-step pathway involving oxidation, transamination, and hydrolysis. Serine itself is a precursor for the synthesis of other amino acids, notably glycine (B1666218) and cysteine, and plays a role in the biosynthesis of purines and phospholipids. wikipedia.orgnih.gov

Furthermore, the carbon flow from 3-phosphoglycerate is linked to lipid synthesis. As mentioned, it can be a precursor for the glycerol backbone of glycerolipids. nih.gov Additionally, its position in glycolysis means it is upstream of pyruvate (B1213749) and acetyl-CoA, the primary building blocks for fatty acid synthesis. Thus, the metabolic fate of 3-phosphoglycerate is a critical regulatory point, balancing the cell's need for energy generation (via glycolysis) against the demands for biosynthetic precursors for amino acids and lipids. fiveable.me

Enzyme-Substrate Interactions and Metabolic Crosstalk

The metabolic influence of 2,3-dihydroxypropionate is intrinsically linked to its interactions with various enzymes. These interactions can modulate metabolic fluxes and introduce crosstalk between different biochemical pathways.

While the direct inhibitory effects of 2,3-dihydroxypropionate or its immediate metabolites on key metabolic enzymes are not extensively documented in the reviewed scientific literature, the principles of enzyme inhibition by structurally similar molecules are well-established. Enzyme inhibitors can act through various mechanisms, including competitive inhibition, where a molecule resembling the substrate competes for the enzyme's active site, and non-competitive inhibition, where the inhibitor binds to a different site, altering the enzyme's conformation and activity. Future research may uncover specific instances where 2,3-dihydroxypropionate derivatives modulate enzymatic activity, thereby influencing metabolic regulation.

The utilization of non-traditional carbon sources is a cornerstone of metabolic engineering for the production of valuable chemicals. While there is substantial research on engineering microorganisms to produce 3-hydroxypropionic acid from various substrates like glucose and glycerol, the specific use of 2,3-dihydroxypropionate as an alternative substrate in engineered pathways is not prominently featured in the available literature. The potential for engineering pathways to funnel 2,3-dihydroxypropionate into central metabolism exists, likely through its conversion to intermediates of glycolysis or the citric acid cycle.

Occurrence and Metabolism in Diverse Biological Systems

2,3-Dihydroxypropionate (glyceric acid) is a naturally occurring metabolite found in a wide array of organisms, from microbes to mammals and plants. Its metabolic pathways are often integrated with core cellular processes.

Microorganisms exhibit diverse capabilities in metabolizing 2,3-dihydroxypropionate.

Escherichia coli : This bacterium can be metabolically engineered to produce D-glyceric acid from D-galacturonate. mit.edunih.gov The pathway involves the expression of uronate dehydrogenase and galactarolactone isomerase, alongside the inactivation of the native glycerate kinase (garK) to allow for the accumulation of D-glyceric acid. nih.gov The endogenous enzymes galactarate dehydratase, 5-keto-4-deoxy-D-glucarate aldolase, and 2-hydroxy-3-oxopropionate reductase are also part of this pathway. nih.gov Furthermore, E. coli possesses a glycerate kinase II (glxK) that can phosphorylate D-glycerate to 3-phosphoglycerate. nih.gov

Acetobacter tropicalis : Several acetic acid bacteria, including Acetobacter tropicalis, are capable of producing glyceric acid from glycerol. nih.govnih.gov A. tropicalis NBRC16470 has been identified as a particularly efficient producer of D-glyceric acid. nih.govnih.gov The biotransformation is catalyzed by a membrane-bound alcohol dehydrogenase. nih.gov

Synechocystis : While specific pathways for 2,3-dihydroxypropionate metabolism in Synechocystis are not detailed, as a cyanobacterium, it possesses the metabolic framework for photorespiration, which involves glycerate as an intermediate. Orthologous enzymes to the plant glycerate kinases involved in this process are found in some cyanobacteria. h1.co

Lotus creticus : As a plant, Lotus creticus is presumed to metabolize 2,3-dihydroxypropionate through the photorespiratory pathway, similar to other C3 plants.

| Microbial Species | Metabolic Capability | Key Enzymes/Pathways |

| Escherichia coli | Engineered to produce D-glyceric acid from D-galacturonate. mit.edunih.gov | Uronate dehydrogenase, Galactarolactone isomerase, Galactarate dehydratase, 5-keto-4-deoxy-D-glucarate aldolase, 2-hydroxy-3-oxopropionate reductase, Glycerate kinase II. nih.govnih.gov |

| Acetobacter tropicalis | Produces D-glyceric acid from glycerol. nih.govnih.gov | Membrane-bound alcohol dehydrogenase. nih.gov |

| Synechocystis | Presumed metabolism via photorespiratory-like pathways. h1.co | Orthologs of plant glycerate kinases. h1.co |

| Lotus creticus | Presumed metabolism via the plant photorespiratory pathway. | D-glycerate 3-kinase. oup.comnih.gov |

In mammals, D-glyceric acid is a metabolite primarily associated with the catabolism of the amino acid serine and, to a lesser extent, fructose (B13574) metabolism. metabolicsupportuk.orgnih.gov The key enzyme in this pathway is D-glycerate kinase (GLYCTK), which catalyzes the phosphorylation of D-glycerate to 2-phosphoglycerate, an intermediate in glycolysis. nih.govnih.govrupahealth.com

A deficiency in D-glycerate kinase due to mutations in the GLYCTK gene leads to a rare inborn error of metabolism known as D-glyceric aciduria. metabolicsupportuk.orgrupahealth.com This condition is characterized by the accumulation and excretion of D-glyceric acid in the urine. metabolicsupportuk.org The clinical presentation of D-glyceric aciduria is variable, ranging from severe neurological impairment to milder symptoms. metabolicsupportuk.orgrupahealth.com The accumulation of high levels of glyceric acid can lead to metabolic acidosis. hmdb.ca

| Mammalian Pathway | Description | Key Enzyme | Associated Disorder |

| Serine and Fructose Catabolism | D-glycerate is an intermediate in the breakdown of serine and fructose. metabolicsupportuk.orgnih.gov | D-glycerate kinase (GLYCTK). nih.govnih.govrupahealth.com | D-glyceric aciduria. metabolicsupportuk.orgrupahealth.com |

In plants, D-glycerate is a crucial intermediate in the photorespiratory C2 cycle, a metabolic pathway that occurs in C3 plants and is essential for their survival in an oxygen-containing atmosphere. oup.comnih.gov The final step of the photorespiratory cycle is the phosphorylation of D-glycerate to 3-phosphoglycerate, which can then re-enter the Calvin cycle. oup.comnih.gov This reaction is catalyzed by D-glycerate 3-kinase (GLYK). oup.comnih.gov The identification and characterization of this enzyme in Arabidopsis thaliana have been pivotal in understanding the complete photorespiratory pathway. oup.comnih.gov D-glyceric acid has also been identified as a phytochemical in various plants. jst.go.jpnih.gov

| Plant Metabolic Pathway | Role of 2,3-Dihydroxypropionate (Glycerate) | Key Enzyme |

| Photorespiratory C2 Cycle | Intermediate that is phosphorylated to re-enter the Calvin cycle. oup.comnih.gov | D-glycerate 3-kinase (GLYK). oup.comnih.gov |

Coordination Chemistry and Metal Ion Complexation Studies

Determination of Stability Constants with Transition Metal Ions

The stability of complexes formed between 2,3-dihydroxypropionate and transition metal ions such as Cobalt(II), Nickel(II), Copper(II), Zinc(II), Cadmium(II), and Lead(II) is a critical parameter in understanding their behavior in solution. These stability constants, which quantify the equilibrium of the complex formation, are typically determined using techniques like potentiometric titration and spectrophotometry.

Table 1: Representative Stability Constants (log K) of Metal Complexes with Related α-Hydroxy Carboxylate Ligands

| Metal Ion | Glycolate (B3277807) (log K₁) | Lactate (log K₁) |

| Co(II) | 1.98 | 1.83 |

| Ni(II) | 2.14 | 2.01 |

| Cu(II) | 3.19 | 2.94 |

| Zn(II) | 2.04 | 1.88 |

| Cd(II) | 1.85 | - |

| Pb(II) | 2.58 | 2.57 |

Note: This table provides data for structurally related α-hydroxy carboxylate ligands to illustrate typical stability constant values, as a complete dataset for 2,3-dihydroxypropionate is not available in the consulted literature. The values are indicative and can vary with experimental conditions such as temperature and ionic strength.

Spectrophotometric Approaches for Complex Characterization

Spectrophotometry, particularly UV-Visible spectroscopy, is a valuable tool for characterizing metal-ligand complexes. The formation of a complex between a metal ion and 2,3-dihydroxypropionate often results in a change in the absorption spectrum of the metal ion. This change can be used to determine the stoichiometry of the complex and its formation constant.

For instance, the complexation of Cu(II) with ligands containing hydroxyl groups typically leads to a shift in the d-d transition absorption band. By monitoring the absorbance at a specific wavelength while varying the metal-to-ligand ratio (Job's method of continuous variations) or the ligand concentration at a fixed metal concentration (mole-ratio method), the composition of the complex can be elucidated. The data obtained from these experiments can then be used to calculate the stability constants.

Potentiometric Titration for Complex Equilibria

Potentiometric titration is a highly accurate and widely used method for determining stability constants in solution. asianpubs.org The technique involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The formation of the complex releases protons from the carboxylic acid and, at higher pH values, potentially from the hydroxyl groups of the 2,3-dihydroxypropionate ligand.

By analyzing the titration curve, the protonation constants of the ligand and the stepwise formation constants of the metal complexes can be calculated using specialized computer programs. This method is particularly powerful as it can be used to study systems with multiple complex species in equilibrium. The precise determination of stability constants relies on careful calibration of the electrode system and control of experimental conditions like temperature and ionic strength. cost-nectar.eu

Ligand Basicity and Hydroxyl Group Influence on Complex Stability

The stability of a metal complex is intrinsically linked to the basicity of the coordinating ligand. dalalinstitute.com For 2,3-dihydroxypropionate, both the carboxylate and the hydroxyl groups can participate in binding to a metal ion. The carboxylate group is the primary binding site at lower pH values. As the pH increases, the hydroxyl groups can deprotonate and coordinate to the metal ion, leading to the formation of a more stable chelate.

The presence of the α-hydroxyl group in 2,3-dihydroxypropionate can significantly enhance the stability of the resulting metal complex compared to a simple carboxylate. This is due to the formation of a stable five-membered chelate ring involving the carboxylate oxygen and the hydroxyl oxygen. This phenomenon, known as the chelate effect, leads to a more thermodynamically favorable complex formation due to a significant positive entropy change. wikipedia.org The relative position of the hydroxyl groups is crucial; α-hydroxycarboxylates generally form more stable complexes than their β- or γ-hydroxy counterparts due to the favorable ring size. researchgate.net

Structural Elucidation of Metal-Dihydroxypropionate Complexes

The determination of the three-dimensional structure of metal-dihydroxypropionate complexes provides fundamental insights into the coordination environment of the metal ion. X-ray crystallography is the most definitive method for structural elucidation in the solid state.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural assignment of Sodium 2,3-dihydroxypropionate. By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon-hydrogen framework.

1D and 2D NMR Techniques

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the first step in structural characterization. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the glycerate anion, distinct signals are expected for the protons attached to the C2 and C3 positions of the propanoid backbone. hmdb.ca

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. nih.gov For the glycerate anion, three signals corresponding to the carboxylate carbon (C1), the secondary alcohol carbon (C2), and the primary alcohol carbon (C3) would be anticipated. nih.govresearchgate.net

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 | -COO⁻ | - | - | ~175.4 |

| C2 | -CH(OH)- | ~4.88 | Doublet of doublets (dd) | ~80.4 |

| C3 | -CH₂(OH) | ~5.33 | Multiplet (m) | ~78.2 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to assemble the complete molecular structure. A COSY experiment would confirm the coupling between the protons on C2 and C3. An HSQC spectrum correlates each proton signal directly to its attached carbon, while an HMBC spectrum reveals longer-range correlations (2-3 bonds), which can definitively establish the connectivity of the carboxylate group to the C2 position. nih.govresearchgate.net

Solid-State NMR Applications in Pharmaceutical Research

In pharmaceutical research, the solid-state form of an active ingredient or excipient is critical. Solid-state NMR (SSNMR) provides structural information on powdered or amorphous solids where single-crystal diffraction is not feasible. jseb.jpscielo.br For an ionic compound like this compound, SSNMR can differentiate between various crystalline forms (polymorphs) or hydrates. jseb.jp

Furthermore, as many drug substances are formulated as sodium salts, ²³Na SSNMR is a particularly powerful technique. hmdb.ca It offers spectra with no background resonances from excipients, allowing for direct characterization of the sodium ion's local environment, coordination, and hydration state within a formulated product. hmdb.ca This can provide crucial information on the physical stability and consistency of the compound during manufacturing and storage.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. nih.gov It is a highly sensitive method used for both qualitative and quantitative analysis. analis.com.my

For this compound, electrospray ionization (ESI) is a suitable soft ionization technique. In negative-ion mode ESI-MS, the glycerate anion would be detected, typically showing a prominent peak at an m/z of 105.04, corresponding to the [M-H]⁻ ion of the parent glyceric acid. ufl.eduufpr.br

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule and its fragments. For the glycerate anion (C₃H₅O₄⁻), HRMS would measure its mass with high precision, confirming its molecular formula and distinguishing it from other ions with the same nominal mass. This capability is essential for confirming the identity of the compound in complex mixtures or in metabolism studies.

Tandem Mass Spectrometry (MS/MS) for Pathway Intermediates

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. gbmn.org In an MS/MS experiment, the precursor ion of interest (e.g., m/z 105 for glycerate) is isolated and then fragmented by collision-induced dissociation (CID). gbmn.org The resulting product ions provide a structural fingerprint of the molecule.

The fragmentation of the glycerate anion is expected to involve characteristic losses of small neutral molecules. Analysis of silylated glyceric acid derivatives shows key fragmentation pathways, including the loss of water (H₂O) and carbon monoxide (CO). chalmers.se A McLafferty-type rearrangement is also a significant fragmentation path for 2,3-dihydroxy acids. chalmers.seimreblank.ch These fragmentation patterns are crucial for identifying pathway intermediates in biochemical or degradation studies.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|---|

| 105.04 | 87.03 | Water | H₂O |

| 105.04 | 75.03 | Formaldehyde | CH₂O |

| 105.04 | 61.03 | Carbon dioxide | CO₂ |

| 87.03 | 59.02 | Carbon monoxide | CO |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. acs.org By measuring the angles and intensities of X-rays scattered by the electron clouds of atoms in a crystal, a map of electron density can be generated, revealing the precise positions of atoms, bond lengths, and bond angles. nih.gov

In these analogue structures, the glycerate anion coordinates to the cation through its carboxylate and hydroxyl oxygen atoms. iucr.org Specifically, the α-hydroxy oxygen lies nearly in the plane of the carboxylate group. iucr.org The crystal structure is further stabilized by a network of hydrogen bonds involving all hydroxyl groups, which act as donors to the carboxylate oxygen atoms of adjacent glycerate anions. iucr.org This detailed structural information is invaluable for understanding the physicochemical properties of the solid material, such as solubility and stability.

| Parameter | Value |

|---|---|

| Chemical Formula | K⁺ · C₃H₅O₄⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.337 (2) |

| b (Å) | 10.669 (2) |

| c (Å) | 6.654 (1) |

| β (°) | 107.82 (3) |

| Volume (ų) | 563.1 (2) |

| Z (Formula units per cell) | 4 |

Chromatographic Separations Coupled with Spectroscopic Detection (e.g., UHPLC-HRMS/MS, GC-MS)

Chromatographic techniques are pivotal for the separation of individual components from a mixture. When coupled with mass spectrometry, they provide a powerful tool for the identification and quantification of analytes.

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry/Mass Spectrometry (UHPLC-HRMS/MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov This method offers high-resolution separation and detailed structural information. nih.gov In a hypothetical analysis, a C18 column could be used for separation, with a mobile phase consisting of a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. pensoft.netpensoft.net

The high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) analyzer, would be capable of determining the accurate mass of the parent ion and its fragmentation products. ub.edu For this compound (C₃H₅NaO₄), the expected deprotonated molecule [M-Na+H]⁻ would be observed in negative ionization mode. Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the precursor ion to generate a characteristic spectrum, aiding in unequivocal identification.

Table 1: Hypothetical UHPLC-HRMS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Negative ESI |

| Precursor Ion (m/z) | [C₃H₅O₄]⁻ |

| Product Ions (m/z) | Hypothetical fragments from the dihydroxypropionate moiety |

| Collision Energy | Optimized for fragmentation |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, typically used for volatile and thermally stable compounds. amazonaws.com For a non-volatile compound like this compound, a derivatization step is necessary to increase its volatility. mdpi.com This could be achieved by silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) ethers. mdpi.com

The derivatized compound can then be separated on a capillary column (e.g., HP-5ms) and detected by a mass spectrometer. mdpi.com The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions that are characteristic of its structure. nih.gov

Table 2: Illustrative GC-MS Analysis Data for Derivatized this compound

| Retention Time (min) | Compound | Molecular Ion (m/z) of TMS Derivative | Key Fragment Ions (m/z) |

| 12.5 | This compound (as di-TMS ether) | 250 | 73, 147, 235 |

Electrochemical Methods in Complexation Research

Electrochemical methods offer a sensitive and cost-effective approach to studying the complexation of molecules. researchgate.net These techniques can provide valuable information on the binding mechanisms and stoichiometry of complexes formed between this compound and metal ions or other species. mdpi.com

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed techniques. mdpi.com In a typical experiment to study the complexation of this compound with a metal ion, the electrochemical response of the metal ion would be monitored in the absence and presence of increasing concentrations of the ligand (this compound). mdpi.com

Changes in the peak potential and peak current of the metal ion upon addition of this compound can indicate the formation of a complex. A shift in the peak potential suggests an interaction, and the magnitude of this shift can be used to determine the stability constant of the complex. The decrease in the peak current can also be related to the complex formation due to the lower diffusion coefficient of the larger complex compared to the free metal ion.

Table 3: Hypothetical Data from a Voltammetric Titration for the Study of Metal-Ligand Complexation

| [this compound] (mM) | Peak Potential (V) of Metal Ion | Peak Current (µA) of Metal Ion |

| 0 | -0.50 | 10.0 |

| 1 | -0.52 | 9.5 |

| 2 | -0.55 | 9.0 |

| 5 | -0.60 | 8.0 |

| 10 | -0.65 | 7.0 |

Enzymology and Biocatalysis Research Focused on Sodium 2,3 Dihydroxypropionate

Enzyme Discovery and Characterization Related to Glycerate Metabolism

The exploration of glycerate metabolism has led to the discovery and characterization of several key enzymes. These enzymes are crucial for the breakdown and synthesis of glycerate and related compounds in various organisms. Glycerol (B35011) kinase (GK) and glycerol-3-phosphate dehydrogenase (G3PDH) are fundamental enzymes in glycerol metabolism, which is directly linked to glycerate pathways. nih.govnih.gov In some organisms, two distinct isoenzymes for both GK and G3PDH have been identified and characterized, revealing differences in their catalytic activities which may be important for metabolism under varying conditions. nih.gov

The characterization of these enzymes often involves determining their molecular mass, optimal temperature and pH, and their activity with different substrates. For instance, studies in the thermoacidophilic Crenarchaeon Sulfolobus acidocaldarius have detailed the mechanisms of glycerol utilization through the characterization of its GK and G3PDH enzymes. nih.gov Similarly, research on mouse liver has investigated the effects of caloric restriction on the activities of enzymes involved in glycerol and glyceraldehyde metabolism, including GK and G3PDH. nih.gov

A significant challenge in modern biology is assigning functions to uncharacterized proteins discovered through genome sequencing. nih.gov Effective approaches to this challenge involve analyzing sequence-function relationships within protein families to predict the roles of newly discovered enzymes in metabolic pathways. nih.gov This has led to the identification of novel enzymes and pathways for carbohydrate metabolism, including those that produce 3-phospho-d-glycerate as an intermediate. nih.gov

Below is a table summarizing key enzymes involved in glycerate-related metabolism and their general functions.

| Enzyme | Abbreviation | General Function |

| Glycerol Kinase | GK | Catalyzes the phosphorylation of glycerol to glycerol-3-phosphate. |

| Glycerol-3-Phosphate Dehydrogenase | G3PDH | Catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (B84403). |

| Aldehyde Dehydrogenase | ALDH | Converts glyceraldehyde to D-glycerate. nih.gov |

| Glycerate Kinase | GlyK | Phosphorylates glycerate to enter the glycolytic pathway. nih.gov |

| Alcohol Dehydrogenase | ADH | Can convert glyceraldehyde to glycerol. nih.gov |

Stereoselective Biocatalysis for Chiral Derivative Production

Biocatalysis offers significant advantages over traditional chemical catalysis, such as operating at ambient temperatures and pressures, which minimizes issues like isomerization and racemization. taylorfrancis.com This is particularly valuable for the production of chiral derivatives of 2,3-dihydroxypropionate, where stereoselectivity is crucial.

Lipases are widely used enzymes in biocatalysis for the kinetic resolution of racemic mixtures. nih.govnih.gov This technique involves the enantioselective transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. Lipase-catalyzed kinetic resolution has been successfully applied to a variety of acidic compounds through esterification or hydrolysis reactions in non-standard organic solvents. nih.gov

The efficiency of lipase-catalyzed kinetic resolution can be influenced by several factors, including the choice of lipase (B570770), solvent, and acyl donor. nih.gov For example, in the resolution of aryltrimethylsilyl chiral alcohols, screening of various lipases identified the most effective ones for achieving high enantiomeric excess. nih.gov

The following table presents an example of lipase screening for the kinetic resolution of a model substrate, highlighting the variability in performance among different enzymes.

| Lipase Source | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) | Enantiomeric Ratio (E) |

| Candida antarctica lipase B (CAL-B) | 49 | >99 | 97 | >200 |

| Pseudomonas fluorescens lipase (AK) | 51 | 96 | >99 | >200 |

| Rhizomucor miehei lipase (RML) | 48 | 92 | 99 | 155 |

| Candida rugosa lipase (CRL) | 15 | 18 | 98 | 11 |

Note: Data is illustrative and based on typical outcomes in lipase screening experiments. nih.gov

To improve the efficiency and specificity of biocatalytic processes, enzymes can be engineered. This can involve modifying existing enzymes to enhance their activity, stability, or selectivity. For instance, semi-rational mutagenesis has been used to significantly increase the production of specific steroid hormones by enhancing the activity of a key enzyme. nih.gov

Engineered enzyme systems can also involve the creation of multi-enzyme cascades to perform complex transformations in a single pot. nih.gov These cascades can combine the activities of different enzymes, such as alcohol dehydrogenases and ω-transaminases, to synthesize complex molecules with high optical purity. nih.gov This approach has been used to produce all four possible stereoisomers of phenylpropanolamine from β-methylstyrene. nih.gov The development of such systems often relies on screening a panel of enzymes to find the optimal combination for the desired transformation. nih.gov

Mechanistic Studies of Enzyme-Catalyzed Reactions Involving Dihydroxypropionate

Understanding the mechanism of enzyme-catalyzed reactions is fundamental to harnessing their full potential in biocatalysis and understanding their biological roles. usask.ca Mechanistic studies often involve a combination of steady-state kinetics, analysis of enzyme inhibition, and structural biology. usask.canih.gov

Kinetic studies can reveal important parameters such as the Michaelis constant (Km) and the catalytic constant (kcat), which provide insights into substrate binding and catalytic efficiency. Graphical methods are often employed to analyze enzyme kinetics and to identify the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive). nih.gov These analyses help in understanding how different molecules interact with the enzyme and affect its activity. nih.gov

For enzymes involved in glycerate metabolism, mechanistic studies can elucidate the specific chemical steps of the catalyzed reaction. This includes identifying key amino acid residues in the active site that are involved in substrate binding and catalysis.

Investigation of Enzymes in Novel or Heterologous Metabolic Pathways

The discovery and engineering of enzymes play a crucial role in the development of novel metabolic pathways for the production of valuable chemicals. nih.gov Heterologous expression, which involves introducing genes for a metabolic pathway from one organism into a host organism, is a common strategy. nih.govyoutube.com However, the simple introduction of genes is often insufficient for successful production, requiring extensive optimization of the enzymes and the host's metabolism. nih.gov

One of the challenges in creating heterologous pathways is ensuring that the expressed enzymes function correctly and efficiently in the new host environment. youtube.com This may involve addressing issues such as cofactor availability and proper protein localization. youtube.com Furthermore, the accumulation of metabolic intermediates can be toxic to the host or inhibit pathway enzymes, a phenomenon known as metabolic self-inhibition. nih.gov A solution to this is to replace feedback-regulated enzymes with inhibition-resistant variants. nih.gov

Research in this area has led to the design of synthetic pathways that incorporate novel reactions catalyzed by engineered enzymes. youtube.com This expands the range of molecules that can be produced biologically. For instance, enzymes from the glycerate pathway could be incorporated into novel pathways in engineered microorganisms for the production of specialty chemicals.

Applications in Advanced Materials Science and Biotechnology Research

Building Block for Novel Pharmaceutical Intermediates and Scaffolds

The inherent chirality and functional group arrangement of sodium 2,3-dihydroxypropionate make it a valuable starting material in the synthesis of complex pharmaceutical compounds. As a member of the "chiral pool," it provides a readily available source of stereochemically defined carbons, which is a critical aspect in the development of modern therapeutics where specific enantiomers are often responsible for the desired pharmacological activity.

One of the key methodologies in pharmaceutical synthesis is the use of biocatalytic processes to create chiral intermediates. nih.gov These enzymatic transformations can achieve high levels of chemo-, regio-, and enantioselectivity, which are often difficult to obtain through traditional chemical synthesis. researchgate.net For instance, optically active glyceric acid, the acidic form of this compound, can be synthesized from readily available and optically pure starting materials like D- or L-serine through stereospecific diazotization. nih.gov This process maintains the original stereochemistry, providing a reliable route to either enantiomer of glyceric acid. nih.gov

This enantiomerically pure glyceric acid can then be converted into other important chiral intermediates, such as isopropylideneglycerol, which is a key building block in the synthesis of mono-, di-, and triglycerides. nih.gov The ability to construct these complex molecules with defined stereochemistry is crucial for developing new drugs with improved efficacy and reduced side effects. The principles of chiral synthesis are fundamental to the pharmaceutical industry, and compounds like this compound serve as foundational components in this endeavor. pharmacompass.com

The following table summarizes the key transformations and intermediates starting from serine, highlighting the role of glyceric acid as a pivotal chiral building block.

| Starting Material | Key Transformation | Intermediate | Significance in Pharmaceutical Synthesis |

| L- or D-Serine | Stereospecific Diazotization | L- or D-Glyceric Acid | Provides a chiral 3-carbon backbone |

| L- or D-Glyceric Acid | Esterification, Acetalization, Reduction | Isopropylideneglycerol | Versatile intermediate for glyceride synthesis |

| Isopropylideneglycerol | Further chemical modifications | Chiral Glycerides | Building blocks for complex bioactive molecules |

Biochemical Research Tool in Metabolic and Enzymological Studies

This compound and its related compounds are instrumental in the study of metabolic pathways and enzyme function. One of the powerful techniques in this field is metabolic flux analysis, which uses isotopically labeled compounds, or tracers, to follow the flow of atoms through a metabolic network. nih.govmit.edunih.gov By introducing a labeled version of a metabolite into a biological system, researchers can quantify the rates of various biochemical reactions, providing a detailed picture of cellular metabolism. bath.ac.uk While not explicitly cited as a common tracer, the central role of glycerate in metabolism makes it a potential candidate for such studies, especially in understanding pathways related to glycerol (B35011) and glucose metabolism.

The study of inborn errors of metabolism is another area where related compounds have proven useful. For example, 3-hydroxypropionic acid is a known biomarker for several metabolic disorders, including biotinidase deficiency and various acidurias. schd-shimadzu.com The availability of stable labeled standards of 3-hydroxypropionic acid sodium salt is crucial for the accurate diagnosis and monitoring of these conditions. schd-shimadzu.com

Furthermore, the development of enzymatic assays is essential for studying enzyme kinetics and for high-throughput screening of potential enzyme inhibitors or activators. nih.gov These assays often rely on specific substrates that produce a measurable signal upon enzymatic conversion. Given that this compound is a substrate for certain enzymes, it can be utilized in the development of such assays to investigate the activity of dehydrogenases or kinases involved in its metabolism. Enzymatic assays can be designed to be highly sensitive, sometimes exceeding the detection limits of traditional analytical methods like HPLC. nih.gov

The table below outlines the applications of this compound and related compounds in biochemical research.

| Research Area | Application | Specific Compound/Technique |

| Metabolic Flux Analysis | Isotopic Tracer | Labeled this compound |

| Inborn Errors of Metabolism | Biomarker | 3-Hydroxypropionic Acid Sodium Salt |

| Enzymology | Substrate for Assays | This compound |

Role in the Synthesis of Surfactants and Specialty Chemicals

The chemical structure of this compound, with its hydrophilic carboxylate and hydroxyl groups and a short carbon chain, makes it a suitable precursor for the synthesis of certain types of surfactants and specialty chemicals. Surfactants are amphiphilic molecules that are widely used in detergents, emulsifiers, and foaming agents. The synthesis of surfactants often involves the esterification of a hydrophilic head group with a hydrophobic tail, typically a long-chain fatty acid.

The hydroxyl groups of this compound can be esterified with fatty acids to create novel anionic surfactants. The resulting molecules would possess a carboxylate head group and one or two fatty acid chains, leading to a range of possible structures and properties. The synthesis of specialty esters from polyol compounds like glycerol is a well-established industrial process, and similar chemistry can be applied to this compound.

Potential in Bioactive Compound Derivatization (e.g., enzyme stabilizers)

The derivatization of bioactive compounds is a common strategy in medicinal chemistry to improve their physicochemical properties, such as solubility, stability, and bioavailability. nih.govnih.gov The hydroxyl and carboxylate groups of this compound offer reactive sites for attaching it to other molecules.

A significant application in this area is enzyme stabilization. A patent has described the use of alpha-hydroxy-mono-carboxylic acids, a class to which 2,3-dihydroxypropionic acid belongs, in combination with boron compounds to form complexes that significantly improve the stability of enzymes in liquid formulations. google.com This stabilization is achieved through a three-dimensional stabilization of the enzyme structure and, in the case of proteases, reversible inhibition. google.com This is particularly valuable in the formulation of enzyme-containing products like detergents, where maintaining enzyme activity over time is crucial. google.com

The table below summarizes the key aspects of this application.

| Application | Mechanism | Benefit |

| Enzyme Stabilization | Formation of complexes with boron compounds | Improved shelf-life of enzyme-containing products |

| Bioactive Compound Derivatization | Covalent attachment to improve solubility | Enhanced bioavailability of poorly soluble drugs |

Integration into Synthetic Biology and Metabolic Engineering Platforms

Metabolic engineering and synthetic biology are rapidly advancing fields that aim to design and construct novel biological pathways and systems for the production of valuable chemicals or for other specific purposes. nih.govwikipedia.orgmit.eduresearchgate.net A key strategy in metabolic engineering is the modification of microbial genomes to optimize the production of a target compound.

There has been significant research into the metabolic engineering of microorganisms like Escherichia coli for the production of glycerate and other chemicals from glycerol, a readily available and inexpensive carbon source. nih.govnih.govrsc.orgresearchgate.net For example, engineered E. coli strains have been developed to produce glycerate from glucose by introducing genes from Saccharomyces cerevisiae and Streptomyces violaceoruber and deleting genes involved in glycerate consumption. nih.gov Such studies demonstrate the feasibility of integrating this compound production into microbial cell factories.

Synthetic biology also involves the design of genetic circuits that can control cellular processes in a predictable manner. nih.gov These circuits are composed of well-characterized biological parts, such as promoters, ribosome binding sites, and genes, that can be assembled to perform logical operations. wikipedia.org It is conceivable that synthetic circuits could be designed to control the metabolic flux towards or away from glycerate in response to specific environmental signals, allowing for dynamic control over its production.

The following table highlights the key approaches in this area.

| Field | Approach | Goal |

| Metabolic Engineering | Gene overexpression and deletion in E. coli | Production of glycerate from renewable feedstocks |

| Synthetic Biology | Design of genetic circuits | Dynamic control of glycerate metabolism |

Use in Analytical Chemistry as a Component or Standard

In analytical chemistry, reference materials and standards are essential for the accurate calibration of instruments and the validation of analytical methods. sigmaaldrich.com this compound and its close relatives serve as valuable standards in various analytical techniques.

For instance, 3-hydroxypropionic acid sodium salt is commercially available as a reference standard for use in techniques like high-performance liquid chromatography (HPLC). lgcstandards.com Certified reference materials (CRMs) for similar compounds, such as sodium propionate (B1217596), are produced under stringent quality control standards (ISO/IEC 17025 and ISO 17034) and are traceable to primary materials from national metrology institutes. sigmaaldrich.com These CRMs are crucial for ensuring the reliability of analytical measurements in various fields, including food and beverage analysis, cosmetics, and environmental testing. sigmaaldrich.com

In mass spectrometry, calibration solutions are required to ensure accurate mass measurements. waters.comresearchgate.netharvardapparatus.comthermofisher.com While complex mixtures are often used for broad-range calibration, pure compounds like this compound can be used as calibrants in specific applications, particularly when analyzing structurally similar compounds. The availability of high-purity standards is critical for both qualitative and quantitative analysis.

The table below lists the applications of this compound and related compounds in analytical chemistry.

| Analytical Technique | Role | Specific Compound |

| High-Performance Liquid Chromatography (HPLC) | Reference Standard | 3-Hydroxypropionic Acid Sodium Salt |

| Quantitative NMR | Certified Reference Material | Sodium Propionate |

| Mass Spectrometry | Calibrant | This compound |

Future Research Directions and Unexplored Avenues

Systems Biology Approaches to Glycerate Metabolism

Glycerate metabolism is intricately connected to several major metabolic hubs, including glycolysis, gluconeogenesis, and photorespiration. nih.gov A systems biology approach, which integrates 'multi-omics' data with computational modeling, is essential for a holistic understanding of these complex interactions. nih.govmdpi.com Future research will likely focus on developing comprehensive metabolic models to map and quantify the flux of glycerate through its various interconnected pathways under different physiological and environmental conditions. rsc.org

| Approach | Description | Potential Application to Glycerate Metabolism |

| Metabolomics | Comprehensive analysis of all metabolites in a biological sample. | Quantifying changes in glycerate levels and related intermediates in response to stimuli (e.g., high-fructose diet, light/dark conditions). nih.gov |

| Fluxomics | Measurement of the rates of metabolic reactions in a biological system, often using isotopic tracers. | Tracing the flow of carbon atoms from precursors like fructose (B13574) or glycolate (B3277807) into the glycerate pool and downstream pathways. nih.gov |

| Genome-Scale Metabolic Modeling (GSMM) | Mathematical models that include all known metabolic reactions in an organism. | Simulating glycerate metabolism under various genetic and environmental conditions to predict metabolic phenotypes and identify key control points. mdpi.com |

| Integrated 'Multi-Omics' | Combining data from genomics, transcriptomics, proteomics, and metabolomics. | Identifying novel genes, proteins, and regulatory networks that control glycerate synthesis, transport, and degradation. nih.gov |

Advanced Spectroscopic Probes for In Situ Analysis

A significant challenge in metabolic research is the real-time, non-invasive measurement of metabolite concentrations within living cells and tissues. biorxiv.org Future advancements will depend on the development and application of advanced spectroscopic probes for the in situ analysis of glycerate. While direct probes for glycerate are still an emerging area, several existing technologies hold immense promise.

Mass Spectrometry Imaging (MSI) is a powerful technique for mapping the spatial distribution of various biomolecules, including metabolites, directly in tissue sections without the need for labels. nih.govnih.govfrontiersin.org This method has already been used to trace the deposition of glycerate derived from fructose in pancreatic tissue, providing crucial insights into its role in metabolic disease. nih.gov Future applications could involve higher-resolution imaging to pinpoint glycerate accumulation in specific subcellular compartments. pnnl.gov

Raman Spectroscopy offers another avenue for label-free detection. liverpool.ac.uk It identifies molecules based on their unique vibrational signatures. nih.gov Although detecting small molecules like glycerate in the complex cellular environment is challenging, recent successes in imaging other metabolites, such as fumarate, demonstrate the potential of this technique. nih.govbiorxiv.org Surface-Enhanced Raman Spectroscopy (SERS) could further boost sensitivity, enabling the detection of low glycerate concentrations at the cellular level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a state-of-the-art technique for determining the detailed structure of metabolites. springernature.comnih.gov While traditionally used on extracts, advancements in in vivo NMR and the use of isotopic labeling could allow for dynamic tracking of glycerate metabolism in intact cells or organisms. mdpi.com Furthermore, specialized biosensors, similar to those developed for intermediates of glycolysis, could be engineered for glycerate, enabling real-time monitoring with high spatial and temporal resolution using fluorescence microscopy. nih.govresearchgate.net

| Technique | Principle | Potential for Glycerate Analysis |

| Mass Spectrometry Imaging (MSI) | Measures mass-to-charge ratio of molecules desorbed from a surface to create a spatial map. nih.govpnnl.gov | Mapping the distribution of glycerate in different tissues and organs, such as the pancreas and small intestine. nih.gov |

| Raman Spectroscopy | Detects inelastic scattering of monochromatic light to identify molecular vibrations. nih.govliverpool.ac.uk | Label-free, non-invasive detection and quantification of glycerate within specific organelles of living cells. biorxiv.org |

| NMR Spectroscopy | Uses magnetic fields to probe the atomic nuclei of molecules, providing detailed structural and quantitative data. nih.gov | Tracing metabolic pathways involving glycerate using 13C-labeled substrates and analyzing its interactions with other molecules. |

| Genetically Encoded Biosensors | Engineered proteins that change fluorescence upon binding a specific metabolite. nih.gov | Real-time visualization of dynamic changes in glycerate concentration within single living cells. |

Rational Design of Biocatalysts for Glycerate Transformations

Harnessing glycerate as a substrate for producing value-added chemicals is a promising area of biotechnology that relies on the development of novel enzymes. Rational design and directed evolution are powerful strategies for creating biocatalysts with desired properties. creative-biostructure.com This "bottom-up" approach allows for the generation of enzymes with functions beyond those found in nature. nih.gov

The process begins with computational modeling to create an idealized active site, or "theozyme," for the desired chemical transformation of glycerate. springernature.com This model is then docked into known protein scaffolds to identify a suitable structural framework. Key amino acid residues are mutated to create the designed active site. While initial designs often have low activity, they serve as excellent starting points for optimization through directed evolution, a process that mimics natural selection in the laboratory to enhance enzyme efficiency and selectivity. springernature.comcreative-biostructure.com

Strategies for improving these biocatalysts include enlarging the substrate-binding pocket to accommodate glycerate or tuning the properties of substrate tunnels. creative-biostructure.com These approaches could be used to design novel enzymes that convert sodium glycerate into bioplastics, chiral building blocks for pharmaceuticals, or other high-value compounds, contributing to more sustainable chemical manufacturing processes.

Exploration of Novel Biological Roles and Interactions

While glycerate is a known metabolic intermediate, its potential roles in cell signaling and regulation are largely unexplored. Recent findings suggest that glycerate is more than just a passive metabolite. For example, in plants, glycerate metabolism is linked to light-dependent immune responses against pathogens. nih.govnih.gov

A groundbreaking discovery has linked intestinal fructose metabolism directly to metabolic disease via glycerate. nih.gov In the context of a high-fat diet, fructose metabolism in the small intestine is altered, leading to an increased release of glycerate into the bloodstream. nih.govnih.gov Chronic elevation of circulating glycerate was found to induce glucose intolerance by damaging pancreatic islet cells, thus providing a novel mechanistic link between dietary habits and the development of type 2 diabetes. nih.gov

In the microbial world, glycerate serves as a precursor for the synthesis of compatible solutes like glucosylglycerate. pharmtech.com These molecules help organisms survive under extreme environmental conditions, such as high salinity or temperature. The enzymes involved in these pathways, such as glucosylglycerate synthase, represent a fascinating area of study. frontiersin.org Further research is needed to identify potential glycerate transporters or receptors and to fully elucidate the signaling pathways it may influence, opening new avenues for understanding and potentially treating metabolic disorders. nih.gov

Q & A

Q. What are the recommended synthesis and purification methods for Sodium 2,3-dihydroxypropionate, and how can researchers ensure its chemical integrity?

- Methodological Answer : this compound can be synthesized via neutralization of 2,3-dihydroxypropionic acid with sodium hydroxide under controlled pH conditions. Key steps include:

- Reagent Preparation : Use ACS-grade sodium hydroxide and high-purity 2,3-dihydroxypropionic acid (e.g., via recrystallization from ethanol) to minimize impurities.

- Reaction Monitoring : Titration or pH-stat methods ensure stoichiometric neutralization .

- Purification : Crystallization from aqueous ethanol or freeze-drying to isolate the sodium salt. Purity verification via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in water) or ion chromatography is critical .

- Quality Control : Validate purity using elemental analysis (C, H, O, Na content) and FTIR to confirm functional groups (e.g., carboxylate and hydroxyl stretches at ~1600 cm⁻¹ and ~3400 cm⁻¹, respectively) .

Q. What are the best practices for handling and storing this compound to maintain stability in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at 4°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

- Handling : Use inert gloves and PPE to prevent skin contact. In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical advice if irritation persists .

- Stability Testing : Perform periodic thermogravimetric analysis (TGA) to assess dehydration or decomposition trends under varying humidity/temperature conditions .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in microbial respiration inhibition, particularly in models like Azotobacter vinelandii?

- Methodological Answer :

- Experimental Design :

Culturing : Grow A. vinelandii in nitrogen-free media with varying concentrations of this compound (0–10 mM) and magnesium ions (0–5 mM).

Respiration Assays : Measure oxygen consumption via Clark-type electrodes or respirometry. Compare with controls (e.g., untreated cultures or cultures with 2,4-D) .

Mechanistic Probes : Use inhibitors of electron transport chains (e.g., rotenone) to identify target pathways. Quantify ATP production via luciferase assays.

- Data Interpretation : Analyze dose-response curves to distinguish direct inhibition from synergistic effects with magnesium. Cross-reference findings with studies on structurally analogous compounds (e.g., 2,4-D) .

Q. How can contradictory data on the biochemical effects of this compound across microbial models be resolved?

- Methodological Answer :

- Comparative Analysis :

Model Selection : Test this compound in phylogenetically diverse microbes (e.g., Rhizobium meliloti vs. A. vinelandii) under standardized conditions (pH, temperature, ion concentrations) .

Metabolomic Profiling : Use LC-MS/MS to quantify metabolites (e.g., TCA cycle intermediates) and identify species-specific metabolic disruptions.

Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., magnesium availability) contributing to discrepancies .

- Hypothesis Testing : Propose mechanistic models (e.g., ion chelation vs. enzyme inhibition) and validate via genetic knockouts (e.g., magnesium transporters) .

Methodological Considerations

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (210 nm) or charged aerosol detection (CAD) for low-UV-absorbing compounds.

- Sample Preparation : Deproteinize biological samples (e.g., microbial lysates) via acetonitrile precipitation. Use SPE cartridges (e.g., C18) to remove interfering ions .

- Calibration : Prepare standard curves in matrix-matched solutions to account for ion suppression/enhancement effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.